molecular formula C8H5N3O4 B8809371 4-Methyl-3,5-dinitrobenzonitrile

4-Methyl-3,5-dinitrobenzonitrile

Cat. No.: B8809371
M. Wt: 207.14 g/mol
InChI Key: XLZYQRLDGGJMDI-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dinitrobenzonitrile is a useful research compound. Its molecular formula is C8H5N3O4 and its molecular weight is 207.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

4-methyl-3,5-dinitrobenzonitrile

InChI

InChI=1S/C8H5N3O4/c1-5-7(10(12)13)2-6(4-9)3-8(5)11(14)15/h2-3H,1H3

InChI Key

XLZYQRLDGGJMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (91.3 kg) is added over about 30 minutes into a mixture of 4-methyl-3,5-dinitrobenzamide (6) (66.6 kg) in acetonitrile (250.2 kg). The mixture is heated at reflux (about 80° C.) for about 2.5 hours. The solution is then cooled to ambient temperature and added to water (335 L) over about 1.5 hour, while maintaining a temperature of less than about 30° C. The mixture is cooled to about 5° C. and held at this temperature for about 18 hours. The product that precipitates is isolated via centrifugation, washed with water (469 L), and dried in a convection tray dryer at about 45° C. for about 22 hours to provide 4-methyl-3,5-dinitrobenzonitrile (4) (59 kg, 96% yield).
Quantity
91.3 kg
Type
reactant
Reaction Step One
Quantity
66.6 kg
Type
reactant
Reaction Step One
Quantity
250.2 kg
Type
solvent
Reaction Step One
Name
Quantity
335 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (27.2 kg) is added over 30 minutes to a mixture of 4-methyl-3,5-dinitrobenzoic acid (3) (20.7 kg) and sulfamide (19.9 kg) in sulfolane (118 kg). The mixture is heated to about 120° C. and aged for about 8 hours. After cooling to ambient temperature, water (104 L) is added and the mixture is cooled to about 5° C. to crystallize the product. After aging at least 1.5 hours, the product is isolated via centrifugation, and washed with water (142 L). The product is then removed from the centrifuge and dried in a convection tray dryer at about 60° C. until drying is complete to provide 4-methyl-3,5-dinitrobenzonitrile (4) (17.3 kg, 91% yield) as a tan solid.
Quantity
27.2 kg
Type
reactant
Reaction Step One
Quantity
20.7 kg
Type
reactant
Reaction Step One
Quantity
19.9 kg
Type
reactant
Reaction Step One
Quantity
118 kg
Type
solvent
Reaction Step One
Name
Quantity
104 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Phosphorus pentachloride (1.082 g) is added over about 30 minutes into a mixture of 4-methyl-3,5-dinitrobenzamide (6) (1.04 g) in acetonitrile (20 mL, 15 g). The mixture is then heated to about 60° C. for about 4 hours. The solution is then cooled to ambient temperature and is slowly added to an ice and water mixture (20 mL). The mixture is cooled to about 5° C., whereupon ammonium hydroxide is added until a pH of about 8 is attained. The product that precipitates is filtered, washed with water (10 mL), and dried to provide 4-methyl-3,5-dinitrobenzonitrile (4) (0.72 g, 75% Yield).
Quantity
1.082 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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